molecular formula C14H12Cl2N2S B2969318 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea CAS No. 107774-95-8

1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea

Cat. No.: B2969318
CAS No.: 107774-95-8
M. Wt: 311.22
InChI Key: CXZKKTHBTYVZMJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea is a disubstituted thiourea derivative featuring a 4-chlorophenyl group and a 2-chlorophenylmethyl substituent. Thioureas are characterized by their –N–C(=S)–N– backbone, which enables hydrogen bonding and metal coordination, making them versatile in catalysis, medicinal chemistry, and materials science .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2S/c15-11-5-7-12(8-6-11)18-14(19)17-9-10-3-1-2-4-13(10)16/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZKKTHBTYVZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-chlorobenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thioureas with various functional groups.

Scientific Research Applications

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea has found use in various scientific research fields:

  • Chemistry: It serves as a building block in synthesizing complex molecules.
  • Biology: It is investigated for its potential as an enzyme inhibitor.
  • Medicine: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: It is utilized in developing new materials with specific properties, such as polymers and coatings.

Thiourea derivatives, including this compound, have been studied for their pharmacological properties, such as anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity: Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound, which has demonstrated antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA5497.5
1-(4-Chlorophenyl)-3-phenyl-2-thioureaHCT-1168.0
SorafenibA5492.12

The compound demonstrated an IC50 value of approximately 7.5 µM against A549 lung cancer cells, showing potent activity comparable to established anticancer agents like sorafenib.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea moiety is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition. Additionally, the chlorophenyl groups can interact with hydrophobic pockets within the target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ():

    • Substituents : 2-Chlorobenzoyl (electron-withdrawing) and 3-methoxyphenyl (electron-donating).
    • Impact : The benzoyl group increases electrophilicity compared to the benzyl group in the main compound, while the methoxy group enhances solubility via polarity. This derivative may exhibit stronger hydrogen bonding but reduced lipophilicity .
  • 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea (): Substituents: Bromine (heavier halogen) and dimethyl groups.
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea ():

    • Substituents : 3-Chlorophenyl and cyclohexyl (bulky aliphatic).
    • Impact : The cyclohexyl group enhances lipophilicity and steric bulk, which may improve membrane permeability in biological systems but reduce binding affinity to planar enzyme active sites .

Physical and Crystallographic Properties

  • Crystal Packing: 1-(4-Chlorophenyl)-3-[methyl(phenyl)amino]thiourea () displays planar chromophores (r.m.s. deviation = 0.0015 Å), facilitating tight crystal packing and high melting points . The main compound’s benzyl group may introduce torsional strain, reducing planarity and altering solubility.
  • Thermal Stability : Dimethyl-substituted derivatives (e.g., ) show increased thermal stability due to steric protection of the thiourea core, whereas the main compound’s flexibility may lower its decomposition temperature .

Biological Activity

1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea is a compound of interest due to its diverse biological activities. Thiourea derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The molecular formula is C13H11Cl2N2SC_{13}H_{11}Cl_2N_2S, and its structure can be represented as follows:

Structure R1C(O)N(1)HC(S)N(3)R2R3\text{Structure }R_1C(O)N(1)HC(S)N(3)R_2R_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA5497.5
1-(4-Chlorophenyl)-3-phenyl-2-thioureaHCT-1168.0
SorafenibA5492.12

The compound demonstrated an IC50 value of approximately 7.5 µM against A549 lung cancer cells, indicating potent activity comparable to established anticancer agents like sorafenib.

Antibacterial Activity

The antibacterial properties of thiourea derivatives have also been explored. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Thiourea Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. faecalis40
1-(4-Chlorophenyl)-3-phenyl-2-thioureaP. aeruginosa50
CeftriaxoneS. typhi20

The minimum inhibitory concentration (MIC) values suggest that the compound has comparable efficacy to standard antibiotics, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

Thiourea derivatives have also been investigated for their anti-inflammatory properties. Studies show that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Inhibitory Effects on Cytokines

CompoundCytokine Inhibition (%) at 10 µg/mLReference
This compoundTNF-α: 78% IL-6: 89%

This suggests that the compound may play a role in managing inflammatory conditions, further broadening its therapeutic potential.

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of thiourea derivatives in various biological applications:

  • Anticancer Studies : A study evaluated the effects of several thiourea derivatives on cancer cell lines, reporting IC50 values ranging from 3 to 14 µM for various derivatives against pancreatic, prostate, and breast cancer cells .
  • Antimicrobial Studies : In another investigation, a series of thioureas were tested against bacterial strains, revealing moderate to strong antibacterial activity .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds interact with specific protein targets involved in cancer progression and inflammation, suggesting potential pathways for therapeutic action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea, and how can purity be validated?

  • Methodology :

  • Synthesis : React 4-chloroaniline with 2-chlorobenzyl isothiocyanate in anhydrous ethanol under reflux (24–48 hours) . Monitor reaction progress via TLC.
  • Purification : Recrystallize from ethanol or methanol to achieve high-purity crystals. Use column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediates .
  • Validation : Confirm purity via melting point analysis, HPLC (>98% purity), and elemental analysis (C, H, N, S) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Spectroscopy :

  • FTIR : Identify thiourea C=S stretch (~1250–1300 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹) .
  • NMR : Analyze aromatic proton environments (7.0–7.8 ppm in 1^1H NMR) and carbon chemical shifts (120–140 ppm in 13^{13}C NMR) .
    • Crystallography : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to determine bond lengths (e.g., C–S: ~1.68 Å) and dihedral angles between aromatic rings. Refine with SHELXL-2018 .

Q. How can preliminary biological activity (e.g., enzyme inhibition) be assessed?

  • Assay Design :

  • Target Enzymes : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for neuropharmacological screening .
  • Protocol : Use Ellman’s method (412 nm absorbance) with substrate (acetylthiocholine) and inhibitor (test compound, 10–100 µg/mL). Calculate IC50_{50} via dose-response curves .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., electronic properties) be resolved?

  • Approach :

  • Experimental : Obtain UV-Vis spectra (ethanol, λmax_{\text{max}} ~270–300 nm) and compare with time-dependent DFT (TD-DFT) calculations (B3LYP/6-311++G(d,p) basis set). Adjust solvent models (PCM) to align theoretical and empirical λmax_{\text{max}} .
  • Validation : Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π–π stacking) and correlate with crystallographic data .

Q. What optimization strategies improve crystal structure refinement for this compound?

  • SHELX Workflow :

  • Data Collection : Ensure high-resolution (<1.0 Å) data to reduce R1_1 values (<0.05). Use TWINABS for scaling .
  • Refinement : Apply restraints for disordered regions (e.g., chlorophenyl groups) and anisotropic displacement parameters. Validate via Rint_{\text{int}} (<0.03) and goodness-of-fit (GOF ≈1.05) .

Q. How do substituent positions (e.g., 2- vs. 4-chloro on phenyl rings) affect binding affinity in molecular docking?

  • Computational Modeling :

  • Docking Setup : Use AutoDock Vina with AChE (PDB: 4EY7) or BChE (PDB: 1P0I). Define grid boxes around active sites (e.g., Trp86 for AChE) .
  • Analysis : Compare binding scores (−ΔG, kcal/mol) and interaction maps (e.g., 2-chlorophenyl’s hydrophobic contacts vs. 4-chlorophenyl’s halogen bonding) .

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